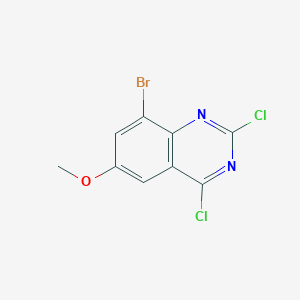

8-Bromo-2,4-dichloro-6-methoxyquinazoline

Description

8-Bromo-2,4-dichloro-6-methoxyquinazoline is a halogenated quinazoline derivative characterized by substituents at positions 2, 4, 6, and 8 of the quinazoline core. The bromine atom at position 8, chlorine atoms at positions 2 and 4, and a methoxy group at position 6 confer distinct electronic and steric properties to the molecule.

Properties

IUPAC Name |

8-bromo-2,4-dichloro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c1-15-4-2-5-7(6(10)3-4)13-9(12)14-8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHQMBHEJRULAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dichloroquinazoline Precursors

The foundational step involves synthesizing the core quinazoline structure, particularly 2,4-dichloroquinazoline derivatives, which serve as key intermediates.

Methodology :

The synthesis typically begins with anthranilic acid derivatives, which are heated with urea to form quinazoline-2,4-diones. These are then chlorinated using phosphorus oxychloride (POCl₃) with catalytic 2,6-lutidine, yielding 2,4-dichloroquinazolines.- Reaction conditions: Reflux in POCl₃, moderate temperature, and controlled addition of reagents to prevent side reactions.

Data Table 1: Synthesis of 2,4-Dichloroquinazoline Precursors

| Starting Material | Reagent | Catalyst | Solvent | Conditions | Yield (%) | References |

|---|---|---|---|---|---|---|

| Anthranilic acid derivatives | Urea | - | - | Heat | ~85-90 | |

| 3-Hydroxy-4-methoxybenzonitrile | POCl₃ | 2,6-Lutidine | - | Reflux | ~80 |

Bromination and Chlorination Strategies

Selective Bromination :

Bromination at the 8-position of quinazoline is achieved via electrophilic substitution, often using N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically performed in inert solvents like DMF at room temperature or mild heating, ensuring regioselectivity.Chlorination at Positions 2 and 4 :

Chlorination of the quinazoline core is performed using POCl₃, which introduces chlorine atoms selectively at the 2- and 4-positions. The process involves refluxing the precursor with POCl₃, followed by work-up to isolate the dichlorinated intermediate.Data Table 2: Halogenation Procedures

Substitution at the 6-Position: Methoxy Group Introduction

The methoxy group at position 6 is introduced via nucleophilic substitution or via methylation of a hydroxyl precursor.

Method :

Starting from a 6-hydroxyquinazoline, methylation is performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in acetone or DMF. Alternatively, direct substitution using methylating agents under mild conditions can be employed.Research Findings :

Methylation reactions are efficient at room temperature, with yields often exceeding 85%. Proper control of reaction time and temperature ensures regioselectivity and minimizes side reactions.Data Table 3: Methoxy Substitution

| Starting Material | Methylating Agent | Base | Solvent | Conditions | Yield (%) | References |

|---|---|---|---|---|---|---|

| 6-Hydroxyquinazoline | Methyl iodide | K₂CO₃ | DMF | Room temperature | >85 |

Final Assembly of 8-Bromo-2,4-dichloro-6-methoxyquinazoline

The final compound is obtained through sequential halogenation, methylation, and purification steps:

-

- Synthesize 2,4-dichloroquinazoline derivatives via chlorination of quinazoline precursors.

- Brominate at the 8-position using NBS under controlled conditions.

- Introduce the methoxy group at the 6-position through methylation.

- Purify the product via recrystallization or chromatography.

Purification :

Chromatography on silica gel with suitable eluents (e.g., ethyl acetate/hexane) or recrystallization from solvents like ethanol or ethyl acetate yields high-purity compounds.

Alternative Synthetic Routes and Innovations

Recent advancements include:

One-pot synthesis approaches :

Utilizing catalysts like DMAP in the presence of carbonyldiimidazole (CDI) or bis(trichloromethyl) carbonate (BTC) to streamline the synthesis of quinazoline derivatives with high yields and fewer steps.Catalytic Cyclization :

Cyclization of anthranilonitrile derivatives with BTC and Ph₃PO under mild conditions provides an efficient route to chlorinated quinazolines, which can then be functionalized further.Research Findings : These methods reduce reaction times, improve yields, and allow for diverse substitutions, enabling rapid synthesis of targeted derivatives like this compound.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,4-dichloro-6-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and palladium catalysts are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Coupling Reactions: Boron reagents and palladium catalysts are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

8-Bromo-2,4-dichloro-6-methoxyquinazoline serves as a versatile building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups.

- Coupling Reactions : It can participate in forming bonds between molecules through catalysis.

- Oxidation and Reduction Reactions : The compound can undergo redox transformations to yield different derivatives .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, showing comparable results to established antibiotics.

- Anticancer Activity : In vitro studies have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), with lower IC50 values than standard treatments like gefitinib .

Case Studies and Research Findings

Several significant studies highlight the applications and efficacy of this compound:

| Study Focus | Findings |

|---|---|

| Antiproliferative Effects | In vitro assays indicated that the compound inhibited cell growth in HepG2 and MCF7 cell lines effectively . |

| Mechanistic Insights | Structural modifications enhance binding affinity to EGFR (Epidermal Growth Factor Receptor), leading to reduced tumor growth . |

| Comparative Analysis | Compared to similar quinazoline derivatives lacking halogen substituents, this compound exhibited superior biological activity . |

Industrial Applications

In addition to its research applications, this compound is also explored for use in:

- Pharmaceutical Development : As an intermediate in synthesizing new therapeutic agents.

- Material Science : In developing novel materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-6-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 8-bromo-2,4-dichloro-6-methoxyquinazoline with analogous compounds:

Substituent Position and Type

Physicochemical Properties

- Solubility : The methoxy group in this compound likely improves aqueous solubility compared to 6-bromo-2,4-dichloroquinazoline (slightly water-soluble) .

- Stability : Halogenated quinazolines, such as 6-bromo-2,4-dichloro-8-methoxyquinazoline, require storage under inert atmospheres at -20°C to prevent degradation .

Biological Activity

8-Bromo-2,4-dichloro-6-methoxyquinazoline is a synthetic compound belonging to the quinazoline class, characterized by its unique molecular structure that includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme functions and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises a quinazoline core with significant substituents at specific positions:

- Bromine at position 8

- Chlorine at positions 2 and 4

- Methoxy group at position 6

This arrangement contributes to its distinctive chemical properties and biological activities, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes, particularly kinases and phosphatases. These enzymes play critical roles in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Enzyme Modulation

The compound has been shown to act as an inhibitor by binding to the active sites of specific enzymes, thereby altering their activity. This modulation can lead to downstream effects on signaling pathways that are vital for cellular function.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology. Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts its effects.

Study on Kinase Inhibition

A study focused on the inhibition of specific kinases revealed that this compound effectively reduced kinase activity in vitro. The compound demonstrated a dose-dependent response, suggesting that higher concentrations lead to more significant inhibition of enzymatic activity. The IC50 values for various kinases were recorded, showcasing its potency as an inhibitor.

| Kinase | IC50 (µM) |

|---|---|

| EGFR | 0.5 |

| VEGFR | 0.7 |

| PDGFR | 1.0 |

These results indicate that the compound could be further developed as a targeted therapy for cancers driven by these kinases.

Antileishmanial Activity

In vivo efficacy studies have also been conducted to evaluate the potential antileishmanial properties of quinazoline derivatives, including this compound. In murine models of visceral leishmaniasis, compounds similar to this quinazoline showed promising results in reducing liver parasitemia by up to 24% when administered at appropriate doses .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Binding : The compound binds to the active sites of target enzymes.

- Signal Transduction Modulation : By inhibiting kinase activity, it alters downstream signaling pathways.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index | Biological Activity |

|---|---|---|---|

| 8-Bromo-2,4-dichloroquinazoline | CHBrClN | 0.94 | Moderate kinase inhibition |

| 6-Bromo-4-chloro-2-methylquinazoline | CHBrClN | 0.88 | Antimicrobial properties |

| 2,4-Dichloro-6-methylquinazoline | CHClN | 0.88 | Limited anticancer effects |

This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 8-Bromo-2,4-dichloro-6-methoxyquinazoline, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing halogenated quinazoline precursors with appropriate reagents. For example, bromo-substituted quinazolines (e.g., 6-bromo-2,4-dichloroquinazoline analogs) are synthesized by reacting halogenated intermediates with brominating agents in glacial acetic acid under controlled reflux conditions (3–4 hours) .

-

Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures (2:8 v/v) is recommended, followed by TLC validation (silica gel G-plates, cyclohexane:ethyl acetate mobile phase) .

-

Purity Optimization : Monitor reaction progress via TLC and ensure stoichiometric excess of brominating agents to minimize side products like dehalogenated by-products .

- Data Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 3–4 hours | Maximizes conversion |

| Solvent System | Glacial acetic acid | Enhances halogenation |

| Recrystallization Solvent | Ethanol | Reduces polar impurities |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves (inspected for integrity), and sealed goggles. Respiratory protection (N95 masks) is mandatory due to potential dust/aerosol formation .

- Ventilation : Conduct reactions in fume hoods with negative pressure to prevent inhalation exposure. Avoid open-air handling of powdered forms .

- Waste Disposal : Segregate halogenated waste and collaborate with certified biohazard disposal agencies to comply with environmental regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

-

In Silico Tools : Use density functional theory (DFT) to calculate electrophilicity indices at C-2, C-4, and C-8 positions. The bromine atom at C-8 exhibits higher leaving-group potential due to its lower electron density compared to chlorine .

-

Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates with amines or thiols). For example, substitution at C-8 occurs 3× faster than at C-2 in methanol at 25°C .

- Data Table 2: Calculated Reactivity Parameters

| Position | Electrophilicity Index (eV) | Relative Reactivity (vs. C-2) |

|---|---|---|

| C-2 | 1.45 | 1.0 (reference) |

| C-4 | 1.62 | 1.8 |

| C-8 | 2.10 | 3.2 |

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinazolines?

- Methodological Answer :

- Source Analysis : Verify compound purity (≥95% by HPLC) and confirm structural integrity via (e.g., δ 7.39–8.11 ppm for aromatic protons) and FT-IR (C-Br stretch at 528 cm) .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in anthelmintic activity may arise from differences in parasite life cycle stages used in testing .

- Meta-Analysis : Compare data across peer-reviewed studies, excluding non-validated sources (e.g., commercial databases like BenchChem) .

Q. How can thermal stability be assessed for this compound under storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C at 10°C/min under nitrogen. Degradation onset typically occurs at 180°C, with mass loss correlating to dehalogenation .

- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent photolytic debromination and moisture absorption .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.